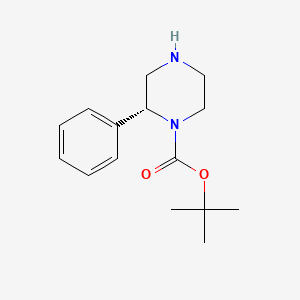

tert-Butyl 2-phenylpiperazine-1-carboxylate

説明

IUPAC Nomenclature and Systematic Identification

This compound is the International Union of Pure and Applied Chemistry (IUPAC) name for this compound. The molecule contains a piperazine ring with a phenyl substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at nitrogen position 1. This systematic naming accurately reflects the structural arrangement of atoms and functional groups within the molecule.

The compound is registered under multiple Chemical Abstracts Service (CAS) registry numbers, with 886766-60-5 being the primary identifier for the racemic mixture. The specific enantiomers have distinct CAS numbers, with 859518-32-4 assigned to the (R)-enantiomer and 1240583-48-5 to the (S)-enantiomer.

The molecular formula of this compound is C₁₅H₂₂N₂O₂, corresponding to a molecular weight of 262.35 g/mol. The structural representation can be expressed through various notations as shown in Table 1.

Table 1: Structural Identifiers of this compound

Several synonyms are used for this compound in scientific literature and commercial catalogues, including 1-Boc-2-phenylpiperazine, 2-phenylpiperazine N1-Boc protected, and 2-phenyl-piperazine-1-carboxylic acid tert-butyl ester.

Molecular Geometry and Stereochemical Considerations

The molecular structure of this compound features a central piperazine ring, which adopts a chair conformation typical of six-membered saturated heterocycles. This conformation is energetically favorable due to the minimization of torsional strain and steric interactions between substituents.

The phenyl group at position 2 of the piperazine ring creates a stereogenic center, resulting in two possible enantiomers: (R)-tert-Butyl 2-phenylpiperazine-1-carboxylate and (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate. These enantiomers differ in their spatial arrangement around the stereogenic carbon atom but possess identical physical properties except for their optical rotation.

The tert-butoxycarbonyl group attached to nitrogen position 1 of the piperazine ring serves as a protecting group for the secondary amine. This group adopts a preferred conformation that minimizes steric interactions with the piperazine ring and the phenyl substituent. The carbamate functional group (N-C(=O)-O) typically exhibits partial double bond character in the C-N bond due to resonance, which restricts rotation around this bond and can lead to observable rotamers in certain analytical techniques.

The phenyl ring is planar and typically oriented to minimize steric interactions with the piperazine ring while maintaining favorable π-electron delocalization. The dihedral angle between the phenyl ring and the plane defined by the stereogenic carbon and its adjacent atoms in the piperazine ring is a critical parameter affecting the overall conformation of the molecule.

Table 2: Key Structural Parameters of this compound

Crystallographic Analysis and Conformational Studies

Crystallographic analysis provides crucial insights into the three-dimensional structure and packing arrangements of chemical compounds in the solid state. For this compound, crystal structure determination enables precise measurement of bond lengths, bond angles, and torsional angles, which are essential for understanding its conformational preferences and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in the literature, information can be inferred from studies of structurally related piperazine derivatives. For instance, 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate, which shares the 2-phenylpiperazine core structure, has been analyzed crystallographically and found to crystallize as a zwitterion with two water molecules in the asymmetric unit.

The Cambridge Structural Database (CSD), established in 1965, serves as a comprehensive repository for validated small molecule crystal structures, including organic and metal-organic compounds similar to this compound. The database contains over 1.3 million structures determined by X-ray and neutron diffraction analyses, providing valuable reference data for conformational studies of piperazine derivatives.

Crystal packing in piperazine derivatives is often dominated by hydrogen bonding networks, with the secondary amine nitrogen of the piperazine ring serving as a hydrogen bond donor. In the case of this compound, the carbonyl oxygen of the Boc group can function as a hydrogen bond acceptor, potentially forming intermolecular hydrogen bonds with adjacent molecules or solvent molecules in the crystal lattice.

The conformation of the piperazine ring in the solid state is influenced by several factors, including substituent effects, crystal packing forces, and potential hydrogen bonding interactions. The chair conformation is typically preferred for piperazine rings, with substituents adopting either equatorial or axial positions based on steric considerations.

Crystallization of this compound can be achieved through various methods, including vapor diffusion, which involves the slow diffusion of a precipitant into a solution of the compound. This technique allows for the growth of single crystals suitable for X-ray diffraction analysis.

Table 3: Typical Crystallization Conditions for Piperazine Derivatives

Conformational studies of this compound are essential for understanding its behavior in solution and its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the conformational preferences of the molecule in solution, while computational methods such as molecular mechanics and quantum chemical calculations can predict energetically favorable conformations.

The presence of the stereogenic center at position 2 of the piperazine ring leads to distinct conformational properties for the (R) and (S) enantiomers, which can be resolved and studied individually. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed to separate these enantiomers with enantiomeric excess values exceeding 99.5%.

特性

IUPAC Name |

tert-butyl 2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587588 | |

| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-32-4 | |

| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at specific positions, depending on the reagents used:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acidic medium (e.g., H₂SO₄) | Carboxylic acid derivatives | Not reported | |

| Potassium permanganate | Aqueous or alcoholic solution | Ketones or oxidized piperazine derivatives | Not reported |

Key Insight : Oxidation primarily targets the piperazine ring or adjacent functional groups, yielding products like carboxylic acids or ketones.

Reduction Reactions

Reduction pathways focus on modifying the ester or aromatic groups:

Key Insight : LiAlH₄ reduces the ester group to alcohols or deprotects the tert-butyloxycarbonyl (Boc) group, while catalytic hydrogenation modifies nitro groups on aromatic rings .

Substitution Reactions

Nucleophilic substitution reactions are facilitated by the Boc group’s lability:

Example Procedure :

A solution of tert-butyl 2-phenylpiperazine-1-carboxylate reacts with triphosgene in THF at 0°C, followed by warming to room temperature. The product is isolated via flash chromatography .

Ester Hydrolysis

The Boc group is cleaved under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl or TFA) | Dichloromethane, RT | 2-Phenylpiperazine hydrochloride | Not reported | |

| Basic (NaOH) | Aqueous/organic solvent | Carboxylic acid derivatives | Not reported |

Key Insight : Hydrolysis provides access to free piperazine derivatives, critical for further functionalization.

Deprotection and Functionalization

The Boc group is strategically removed for downstream modifications:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, RT, 1–2 h | Free piperazine intermediate | Precursor for receptor-targeted analogs |

類似化合物との比較

Impact of Substituents on Physicochemical Properties

- Aromatic vs. Alkyl Groups: The phenyl group in the parent compound promotes π-π stacking interactions, beneficial for binding to aromatic protein residues.

- Fluorine’s electronegativity also impacts electronic distribution and bioavailability.

- Heterocyclic Modifications : The triazole group in introduces hydrogen-bonding sites, useful for targeting enzymes or receptors. Similarly, the pyridine moiety in enables metal coordination, relevant in catalysis or metalloprotein inhibition.

準備方法

General Synthetic Strategy

The compound tert-butyl 2-phenylpiperazine-1-carboxylate is typically prepared by introducing a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, followed by phenyl substitution at the 2-position of the piperazine ring. The Boc group serves as an amino protecting group to enhance selectivity and stability during synthesis and purification.

Key Preparation Methods

Palladium-Catalyzed Coupling Reactions

A common approach involves palladium-catalyzed coupling of Boc-protected piperazine with aryl halides. According to the European patent EP 2894154 A1, the synthesis of vortioxetine intermediates, which structurally relate to this compound, uses a palladium-catalyzed coupling between Boc-piperazine and 2-bromoiodobenzene or similar aryl halides. The process includes:

- Step i: Reaction of Boc-piperazine with an aryl halide (e.g., 2-bromoiodobenzene) in the presence of a palladium catalyst and phosphine ligand to form tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate intermediate.

- Step ii: Further substitution or functionalization steps to obtain the desired product.

This method is efficient but involves expensive palladium catalysts and ligands, and requires careful removal of palladium residues due to toxicity concerns.

Detailed Reaction Conditions and Reagents

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Boc-piperazine, aryl halide, Pd catalyst, phosphine ligand | Alcohol/water mixture, ~70°C, 0–150°C range | Moderate to high (varies) | Requires palladium removal, costly |

| One-Pot Click Chemistry (related derivatives) | tert-Butyl 4-propioloylpiperazine-1-carboxylate, aryl/alkyl azides, CuI, DIPEA | DMF, 0°C, 5 min | 90–97 | Fast, high purity, copper catalysis |

Stepwise Synthetic Route (Based on Patent EP 2894154 A1)

Preparation of Intermediate (Compound IV):

- Starting from a halogenated aromatic compound (e.g., 2-bromoiodobenzene), react with Boc-protected piperazine to form a halogenated piperazine intermediate.

- Reaction conducted in an alcohol/water mixture (methanol or ethanol preferred) at approximately 70°C.

-

- The nitro group on the intermediate is reduced to an amine.

- The amine is then diazotized using sodium nitrite in acidic medium (pH < 5, acetic acid commonly used) at 0–10°C.

-

- The diazo compound is reacted with a suitable coupling partner in the presence of a copper catalyst to form the desired piperazine derivative.

-

- The Boc protecting group can be removed using acids such as hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid in methanol or ethanol to yield the free amine if required.

This multi-step process allows for the selective synthesis of this compound or related compounds with high purity and yield.

Analytical Characterization and Purity

The synthesized this compound and related derivatives are typically characterized by:

- Elemental analysis (C, H, N)

- Infrared spectroscopy (IR)

- Nuclear magnetic resonance spectroscopy (1H and 13C NMR)

- Mass spectrometry (MS)

These methods confirm the structure and ensure chemical purity, which is often >95% for the final products.

Summary Table of Preparation Methods

| Preparation Method | Catalyst | Key Reagents | Reaction Medium | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd + phosphine ligand | Boc-piperazine, aryl halide | Alcohol/water | ~70°C | Moderate-High | High selectivity | Expensive catalyst, palladium toxicity |

| One-pot click chemistry (related) | CuI | tert-Butyl 4-propioloylpiperazine, aryl azides | DMF | 0°C, 5 min | 90–97 | Fast, high yield, low toxicity | Limited to triazole derivatives |

| Diazotization and coupling | Cu catalyst | Diazo intermediate, coupling partner | Acidic medium (AcOH) | 0–10°C | High | Avoids palladium, scalable | Multi-step, requires careful control |

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-phenylpiperazine-1-carboxylate?

The compound is typically synthesized via Boc protection of 2-phenylpiperazine. Two common approaches include:

- Method A : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature. Workup involves aqueous extraction and purification via column chromatography .

- Method B : Acid-mediated deprotection of intermediates (e.g., using HCl in ethyl acetate), followed by neutralization and recrystallization for high-purity isolation . Characterization relies on H/C NMR to confirm Boc-group integration and stereochemical integrity .

Q. Which analytical techniques are essential for characterizing purity and structure?

- HPLC : To assess purity (>95%) and resolve diastereomers using reverse-phase columns (C18) with acetonitrile/water gradients .

- NMR Spectroscopy : H NMR (250–400 MHz) identifies key signals: tert-butyl protons (~1.4 ppm), piperazine backbone (3.0–4.0 ppm), and aromatic protons (7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 262.35 [M+H]) and detects fragmentation patterns .

Q. How does the tert-butyl group affect the compound’s stability and solubility?

The tert-butyl carbamate enhances stability by sterically shielding the piperazine nitrogen from nucleophilic attack, particularly under acidic or oxidative conditions. This group also increases lipophilicity (logP ~2), improving solubility in organic solvents like dichloromethane or ethyl acetate, but reduces aqueous solubility .

Advanced Research Questions

Q. How can contradictions in crystallographic and NMR data be resolved for derivatives?

Discrepancies between X-ray structures (e.g., bond angles) and NMR-derived conformations require:

- Dynamic NMR Studies : Variable-temperature H NMR to probe rotational barriers in piperazine rings .

- 2D NOESY : To validate spatial proximity of protons in solution vs. solid-state conformations .

- DFT Calculations : Compare optimized geometries with experimental data to identify dominant conformers .

Q. What strategies optimize synthetic yield under acidic or thermal conditions?

- Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize Boc-group hydrolysis.

- Catalyst Screening : Lewis acids (e.g., ZnCl) can accelerate coupling reactions without side-product formation .

- In-Situ Monitoring : ReactIR or LC-MS tracks reaction progress, enabling early termination to prevent degradation .

Q. How is X-ray crystallography applied to confirm molecular conformation?

- Data Collection : Single crystals grown via slow evaporation (e.g., ethanol/water mix) are analyzed using a diffractometer (Mo-Kα radiation).

- Refinement : SHELX software refines structures using least-squares methods, with R-factors <0.05 indicating high accuracy. Hydrogen bonding and torsional angles are critical for validating piperazine ring puckering .

Q. What methodologies assess biological activity in piperazine derivatives?

- In Vitro Assays : Screen for receptor binding (e.g., serotonin receptors) using radioligand displacement assays.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., GPCRs) based on the compound’s stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。